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Compound Name:
difluorobenzoate

Cat. No.: B071006

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound with significant
potential in the field of medicinal chemistry, particularly as a building block for targeted protein
degraders. This technical guide provides a comprehensive overview of its chemical properties,
a detailed, plausible synthesis protocol, and discusses its emerging role in drug discovery,
specifically in the development of Proteolysis Targeting Chimeras (PROTACS). The information
presented herein is intended to support researchers and scientists in leveraging this compound
for the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

Methyl 4-amino-2,6-difluorobenzoate is a substituted benzoic acid ester. The presence of
two fluorine atoms on the benzene ring significantly influences its electronic properties and
conformational preferences, making it an attractive scaffold for designing molecules with
specific biological activities.

IUPAC Name: Methyl 4-amino-2,6-difluorobenzoate[1]

Table 1: Chemical and Physical Properties
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Property Value Source
CAS Number 191478-99-6 [1][2]
Molecular Formula CsH7F2NO2 [1][2]
Molecular Weight 187.14 g/mol [11[2]
Appearance Solid (predicted) -

No experimental data

available. The related isomer,
Melting Point Methyl 4-amino-2,3- -

difluorobenzoate, has a

melting point of 136-140 °C.

No experimental data
available. The related isomer,
N ) Methyl 4-amino-2,3-
Boiling Point ) » -
difluorobenzoate, has a boiling
point of 306.1 °C at 760

mmHg.

No experimental data
available. Expected to be

Solubility soluble in common organic -
solvents like methanol,

ethanol, and dichloromethane.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of Methyl 4-amino-2,6-
difluorobenzoate is not readily available in the public domain, a plausible and robust method
is the Fischer-Speier esterification of the corresponding carboxylic acid, 4-amino-2,6-
difluorobenzoic acid. This method is widely used for the preparation of esters from carboxylic
acids and alcohols.

Reaction Scheme:
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Figure 1: Fischer-Speier Esterification.
Experimental Protocol: Fischer-Speier Esterification
This protocol is based on established procedures for the esterification of aminobenzoic acids.
Materials and Reagents:
e 4-Amino-2,6-difluorobenzoic acid
e Anhydrous Methanol
o Concentrated Sulfuric Acid (H2S0Oa4)
o Saturated Sodium Bicarbonate (NaHCOs3) solution
o Brine (saturated NaCl solution)
e Anhydrous Sodium Sulfate (Na2S0a4) or Magnesium Sulfate (MgSOa)
o Ethyl acetate
» Deionized water

Procedure:
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e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, suspend 4-amino-2,6-difluorobenzoic acid (1.0 equivalent) in an excess of
anhydrous methanol (10-20 equivalents). The methanol serves as both the reactant and the
solvent.

o Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (0.1-0.2
equivalents) to the suspension at room temperature. The addition is exothermic, and the
formation of the aminobenzoic acid salt may be observed as a precipitate.

o Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain
for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography
(TLC) until the starting material is consumed.

o Work-up:

o Cool the reaction mixture to room temperature.

[¢]

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate
solution until the effervescence ceases and the pH of the aqueous layer is approximately
8.

o

Extract the agueous mixture with ethyl acetate (3 x volume of the aqueous layer).

[¢]

Combine the organic layers and wash with brine.

[¢]

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 Purification:

o Filter off the drying agent.

o Concentrate the filtrate under reduced pressure to yield the crude product.

o If necessary, the product can be further purified by column chromatography on silica gel
using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:
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The identity and purity of the synthesized Methyl 4-amino-2,6-difluorobenzoate should be
confirmed by spectroscopic methods such as *H NMR, 13C NMR, and mass spectrometry.

Role in Drug Development: A Building Block for
PROTACs

The classification of Methyl 4-amino-2,6-difluorobenzoate as a "Protein Degrader Building
Block™ points to its significant application in the development of Proteolysis Targeting Chimeras
(PROTACS).[2] PROTACS are heterobifunctional molecules that recruit a target protein to an
E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target
protein by the proteasome.

Logical Workflow for PROTAC Development:

PROTAC Design

E3 Ligase Ligand

Synthesis Biological Evaluation
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Figure 2: PROTAC Development Workflow.

In this context, Methyl 4-amino-2,6-difluorobenzoate can be utilized as a precursor to a
ligand that binds to the target protein. The amino group provides a convenient handle for
chemical modification, allowing for its attachment to a linker, which in turn is connected to a
ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).

The difluoro substitution pattern is particularly advantageous in drug design. The fluorine atoms
can modulate the compound's physicochemical properties, such as:
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» Binding Affinity and Selectivity: Fluorine can engage in favorable interactions with the target
protein, including hydrogen bonds and dipole-dipole interactions, potentially increasing
binding affinity and selectivity.

o Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can
improve the pharmacokinetic profile of the resulting PROTAC.

o Membrane Permeability: Fluorine substitution can influence the lipophilicity of the molecule,
which is a critical factor for cell permeability and oral bioavailability.

While specific examples of PROTACSs incorporating Methyl 4-amino-2,6-difluorobenzoate are
not yet widely reported in peer-reviewed literature, its availability as a building block suggests
its active use in ongoing drug discovery programs. The logical progression would involve its
incorporation into a ligand for a protein of interest, followed by conjugation to a linker and an E3
ligase ligand, and subsequent biological evaluation. The signaling pathway affected would be
dependent on the specific target protein being degraded.

Safety and Handling

According to available safety data, Methyl 4-amino-2,6-difluorobenzoate is considered
hazardous. It is crucial to handle this compound with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume
hood.

Table 2: GHS Hazard Statements

Hazard Code Statement

H301/H302 Toxic or harmful if swallowed
H311 Toxic in contact with skin

H315 Causes skin irritation

H319 Causes serious eye irritation
H331 Toxic if inhaled

H335 May cause respiratory irritation
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Source: PubChem([1]

Conclusion

Methyl 4-amino-2,6-difluorobenzoate is a valuable chemical entity for medicinal chemists
and drug discovery scientists. Its difluorinated aromatic core and reactive amino group make it
an ideal starting material for the synthesis of complex molecules, particularly in the rapidly
advancing field of targeted protein degradation. While detailed biological studies and specific
applications are still emerging, its role as a key building block for PROTACs underscores its
potential in the development of next-generation therapeutics. Further research into the
synthesis and application of this compound is warranted to fully explore its utility in addressing
unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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